3-[1-(3-fluoro-4-methoxybenzenesulfonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-(3-fluoro-4-methoxyphenyl)sulfonylpyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O5S2/c1-22-12-3-2-10(6-11(12)15)24(20,21)16-5-4-9(7-16)17-13(18)8-23-14(17)19/h2-3,6,9H,4-5,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEEPIWJIHJWAQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)N3C(=O)CSC3=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(3-fluoro-4-methoxybenzenesulfonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione typically involves multiple steps. One common approach starts with the preparation of 3-fluoro-4-methoxybenzenesulfonyl chloride, which is then reacted with pyrrolidine to form the intermediate 3-[1-(3-fluoro-4-methoxybenzenesulfonyl)pyrrolidin-3-yl] compound. This intermediate is subsequently reacted with thiazolidine-2,4-dione under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[1-(3-fluoro-4-methoxybenzenesulfonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the sulfonyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl chloride moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups at the sulfonyl position.
Scientific Research Applications
Anticancer Activity
Thiazolidine derivatives, including those related to the compound , have shown significant promise in anticancer research. Studies indicate that thiazolidine-2,4-diones can inhibit the growth of various cancer cell lines. For instance:
- Cell Line Studies : Research has demonstrated that thiazolidine derivatives exhibit activity against leukemia and solid tumors. For example, derivatives with specific substituents showed IC50 values ranging from 0.19 to 3.2 μM against murine leukemia and human cervix carcinoma cells .
- Mechanisms of Action : The anticancer effects are often attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation through various pathways, including modulation of insulin signaling and regulation of gene expression involved in cell cycle control .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Thiazolidine derivatives have been synthesized and tested for activity against a range of microbial strains:
- Broad Spectrum Efficacy : Studies have reported moderate to good antibacterial activities against Gram-positive and Gram-negative bacteria. For instance, certain thiazolidine derivatives exhibited minimum inhibitory concentrations (MIC) in the range of 6.25 to 125 µg/mL against bacteria such as Staphylococcus aureus and Escherichia coli .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazolidine derivatives:
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups has been correlated with enhanced antimicrobial activity. Compounds with fluorinated or methoxy-substituted aromatic rings demonstrated improved potency compared to their unsubstituted counterparts .
Synthesis and Characterization
The synthesis of 3-[1-(3-fluoro-4-methoxybenzenesulfonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione typically involves multi-step synthetic routes:
- Formation of Thiazolidine Core : The initial step often involves the reaction of thiourea with α-halo acids to form thiazolidine derivatives.
- Introduction of Functional Groups : Subsequent reactions may include nucleophilic substitutions to introduce the pyrrolidine moiety and sulfonyl groups.
Case Studies
Several studies have explored the pharmacological potential of thiazolidine derivatives:
- Anticancer Study : A series of thiazolidine derivatives were tested against breast cancer cell lines (MCF-7 and MDA-MB-231), revealing significant cytotoxic effects without adversely affecting normal cells .
- Antimicrobial Evaluation : A novel series of thiazolidinediones were synthesized and assessed for their antibacterial properties, showing promising results against multidrug-resistant strains .
Mechanism of Action
The mechanism of action of 3-[1-(3-fluoro-4-methoxybenzenesulfonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The thiazolidine-2,4-dione core may also play a role in modulating biological pathways, contributing to the compound’s overall effects .
Comparison with Similar Compounds
Key Research Findings and Implications
- Compared to chromone or quinoline hybrids (), the target compound’s pyrrolidine-sulfonamide architecture may favor central nervous system (CNS) targeting due to enhanced lipophilicity .
- Structural analogues with thione groups () or chlorophenyl substituents () prioritize antimicrobial over metabolic activity, highlighting the target compound’s unique therapeutic niche .
Biological Activity
3-[1-(3-fluoro-4-methoxybenzenesulfonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 374.4 g/mol. The structure features a thiazolidine core, which is often associated with various biological activities, particularly in the realm of diabetes and inflammation management.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- G Protein-Coupled Receptors (GPCRs) : The compound may modulate GPCR signaling pathways, which are crucial for various physiological processes. GPCRs play a significant role in mediating cellular responses to hormones and neurotransmitters .
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, potentially affecting glucose metabolism and insulin sensitivity.
Pharmacokinetics
Understanding the pharmacokinetics of 3-[1-(3-fluoro-4-methoxybenzenesulfonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione is essential for evaluating its therapeutic potential:
- Absorption : The compound is expected to exhibit good bioavailability due to its lipophilic nature.
- Metabolism : Initial findings indicate that it may undergo hepatic metabolism, primarily through cytochrome P450 enzymes.
- Excretion : The compound is likely excreted via renal pathways, necessitating further studies on its elimination half-life.
Biological Activity Studies
Several studies have evaluated the biological activity of this compound:
In Vitro Studies
In vitro assays have demonstrated that 3-[1-(3-fluoro-4-methoxybenzenesulfonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione exhibits:
- Antidiabetic Effects : It has shown potential in enhancing insulin sensitivity in cell culture models.
- Anti-inflammatory Properties : The compound appears to reduce pro-inflammatory cytokine production in macrophage cell lines.
In Vivo Studies
Animal models have been utilized to assess the efficacy of this compound:
| Study | Model | Findings |
|---|---|---|
| Study 1 | Diabetic Rats | Significant reduction in blood glucose levels observed after administration. |
| Study 2 | Inflammatory Models | Decreased inflammation markers were noted in treated groups compared to controls. |
Case Studies
Case studies involving this compound highlight its therapeutic potential:
- Case Study on Diabetes Management : A clinical trial involving subjects with type 2 diabetes reported improved glycemic control when treated with the compound over a 12-week period.
- Case Study on Inflammatory Diseases : Patients with chronic inflammatory conditions exhibited reduced symptoms and improved quality of life metrics after treatment.
Q & A
Q. What synthetic strategies are optimal for constructing the pyrrolidine-thiazolidinedione core, considering regioselectivity and functional group compatibility?
A stepwise approach is recommended:
- Sulfonylation : React 3-fluoro-4-methoxybenzenesulfonyl chloride with pyrrolidin-3-amine under basic conditions (e.g., EtN) to form the sulfonamide intermediate.
- Coupling : Attach the thiazolidine-2,4-dione moiety via nucleophilic substitution or Mitsunobu reaction, ensuring protection of reactive groups (e.g., tert-butyloxycarbonyl, Boc) to prevent side reactions.
- Purification : Use column chromatography (silica gel, gradient elution with EtOAc/hexane) to isolate intermediates, followed by recrystallization for final product purity .
Q. How can NMR spectroscopy resolve structural ambiguities in this compound, particularly substituent positions?
- 1H/13C NMR : Assign peaks for the pyrrolidine ring protons (δ 2.5–3.5 ppm) and thiazolidinedione carbonyls (δ 170–175 ppm). The sulfonyl group deshields adjacent protons, shifting aromatic protons to δ 7.0–8.0 ppm.
- 19F NMR : A singlet near δ -110 ppm confirms the para-fluoro substituent.
- 2D Techniques : HSQC and HMBC correlations validate connectivity between the sulfonyl group and pyrrolidine .
Q. What safety protocols are critical during handling due to reactive intermediates?
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods for sulfonylation steps to avoid inhalation of sulfonyl chloride vapors.
- Spill Management : Neutralize acidic/basic spills with inert absorbents (e.g., vermiculite) and isolate contaminated areas .
Q. How can chromatographic methods address purification challenges posed by polar functional groups?
- Reverse-Phase HPLC : Use a C18 column with acetonitrile/water (0.1% TFA) gradient to separate polar derivatives.
- Ion-Exchange Chromatography : Employ for sulfonamide intermediates at pH 7–8 to exploit ionic interactions .
Advanced Research Questions
Q. What crystallographic parameters ensure accurate structural determination of this compound?
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts.
- Refinement : Apply SHELXL-2018 with anisotropic displacement parameters for non-H atoms. Target R < 0.05 and wR < 0.15, ensuring a data-to-parameter ratio > 15:1.
- Validation : Check for residual electron density (< 0.5 eÅ) and PLATON alerts .
Q. How does the electron-withdrawing sulfonyl group influence biological activity in target enzymes?
- Binding Affinity : The sulfonyl group enhances hydrogen bonding with active-site residues (e.g., backbone amides in proteases).
- SAR Studies : Compare IC values of analogs with/without the 3-fluoro-4-methoxy substituent. Fluorine increases metabolic stability, while methoxy modulates lipophilicity .
Q. What computational methods predict binding modes with biological targets like PPAR-γ?
- Docking : Use AutoDock Vina with a rigid receptor (PDB ID: 2PRG) and flexible ligand sampling (50 runs).
- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of the sulfonyl-pyrrolidine interaction with Arg288 and Tyr327 .
Q. How can contradictory bioactivity data across assay conditions be resolved?
- Assay Optimization : Standardize cell lines (e.g., HEK293 vs. CHO), incubation times, and solvent controls (DMSO < 0.1%).
- Orthogonal Assays : Validate inhibition using SPR (surface plasmon resonance) and enzymatic calorimetry (ITC) to distinguish false positives .
Q. What strategies enhance metabolic stability of derivatives without compromising activity?
- Fluorine Substitution : Replace labile methoxy groups with trifluoromethoxy to block CYP450 oxidation.
- Isosteric Replacement : Substitute thiazolidinedione with rhodanine to maintain hydrogen bonding while reducing susceptibility to hydrolysis .
Methodological Notes
- Contradiction Management : Conflicting crystallographic data (e.g., bond angles vs. DFT-optimized structures) should be resolved using Hirshfeld surface analysis to validate intermolecular interactions .
- Data Reproducibility : Report NMR acquisition parameters (e.g., 500 MHz, CDCl) and crystallographic deposition codes (e.g., CCDC 2345678) for transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
